N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 695175-07-6
VCID: VC0426749
InChI: InChI=1S/C18H17N3O2S/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-13-5-7-14(8-6-13)21-9-11-23-12-10-21/h1-8H,9-12H2,(H,19,22)
SMILES: C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4g/mol

N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide

CAS No.: 695175-07-6

Main Products

VCID: VC0426749

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.4g/mol

N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide - 695175-07-6

CAS No. 695175-07-6
Product Name N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide
Molecular Formula C18H17N3O2S
Molecular Weight 339.4g/mol
IUPAC Name N-(4-morpholin-4-ylphenyl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C18H17N3O2S/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-13-5-7-14(8-6-13)21-9-11-23-12-10-21/h1-8H,9-12H2,(H,19,22)
Standard InChIKey MIYNQPQPPSLFMP-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Canonical SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Solubility 0.2 [ug/mL]
PubChem Compound 900711
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator